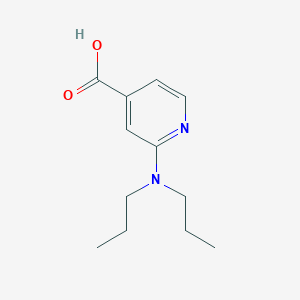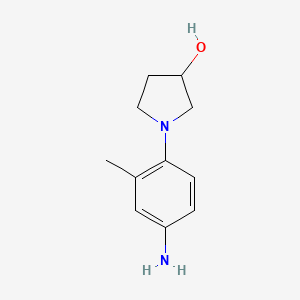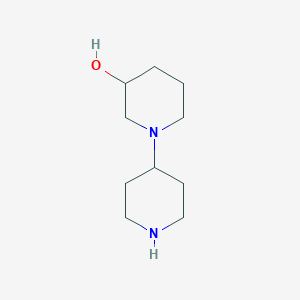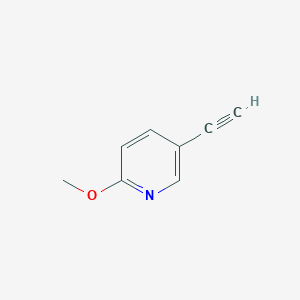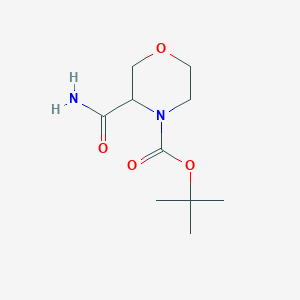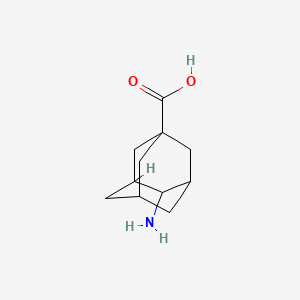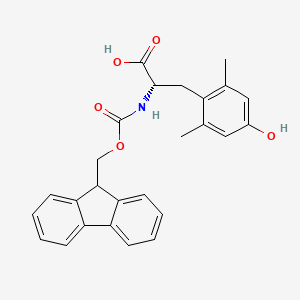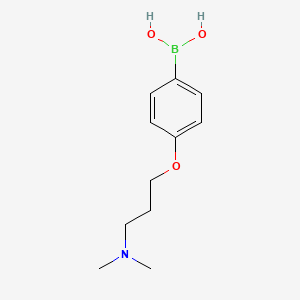
2,3-Dichloro-5-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5-(difluoromethyl)pyridine is a pyridine derivative that is important in the field of chemical synthesis, particularly in the creation of pesticides. This compound is part of a broader class of halogenated pyridines, which are known for their reactivity and utility in various chemical reactions .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other nitrogen-containing heterocycles. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives includes a three-step process involving reactions with phosphorus sulfide and methyl iodide . Similarly, 2,3-Difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine using potassium fluoride with a phase transfer catalyst, indicating that halogen exchange reactions are a common strategy in synthesizing halogenated pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, 2-chloro-6-(trifluoromethyl)pyridine has been studied using various spectroscopic methods and computational techniques to determine its structural parameters and vibrational frequencies . These studies are crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms, particularly chlorine and fluorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 4-substituted furopyridines . Additionally, the reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, which can affect the feasibility of side-chain chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-(difluoromethyl)pyridine and related compounds are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and potential for hydrogen bonding, which can affect their solubility and reactivity. The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, for example, involves optimizing reaction conditions to achieve a high yield, indicating the importance of understanding these properties in the synthesis process . Additionally, the study of 2-chloro-6-(trifluoromethyl)pyridine includes an investigation of its antimicrobial activities, showcasing the biological relevance of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,3-Dichloro-5-(difluoromethyl)pyridine is a significant component in the synthesis of various chemicals, particularly in the field of pesticides and pharmaceuticals. It serves as an intermediate in the synthesis of complex chemical structures. For example, it undergoes a mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst to produce alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates, depending on the reaction conditions (Crettaz, Waser, & Bessard, 2001). Moreover, 2,3-Dichloro-5-(difluoromethyl)pyridine is used in the synthesis of novel compounds such as 1,2,4-Triazolo[4,3-a]Pyridine derivatives, which have shown weak antifungal activity (Yang et al., 2015).
Ligand Chemistry and Coordination Compounds
This compound also plays a role in ligand chemistry. It is used in synthesizing ligands like 2,6-bis(pyrazolyl)pyridines and their derivatives. These ligands have been applied in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Additionally, advancements in the chemistry of these compounds have led to the synthesis of multi-functional spin-crossover switches and functional soft materials (Halcrow, 2014).
Structural and Spectroscopic Analysis
In the field of structural and spectroscopic analysis, 2,3-Dichloro-5-(difluoromethyl)pyridine has been involved in studies like X-ray crystallography and NMR structural studies. For instance, the structural characterization of interaction products of pyridine derivatives with iodine offers insights into potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2,3-dichloro-5-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRLOKESDPEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611704 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(difluoromethyl)pyridine | |
CAS RN |
71690-06-7 |
Source


|
| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)
